molecular formula C12H12O2 B12437867 Ethyl 3-(propa-1,2-dien-1-yl)benzoate

Ethyl 3-(propa-1,2-dien-1-yl)benzoate

Cat. No.: B12437867
M. Wt: 188.22 g/mol
InChI Key: ASVMWMYUHAVMKQ-UHFFFAOYSA-N
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Description

Ethyl 3-(propa-1,2-dien-1-yl)benzoate is a specialized organic compound with the molecular formula C13H14O2 and a molecular weight of 188.22 g/mol. This ester features a benzoate core substituted at the meta position with a propa-1,2-dienyl (allene) functional group, a structure that combines an aromatic system with a highly reactive and versatile allene moiety . The presence of the conjugated allene group is a key determinant of the compound's reactivity, enabling its participation in various cycloaddition and other transition metal-catalyzed reactions to construct complex molecular architectures . This compound serves as a valuable building block in scientific research, particularly in the synthesis of natural product-inspired compounds and the exploration of new chemical space for drug discovery . Its structure, which incorporates characteristics typical of biologically relevant molecules, makes it a candidate for use in strategies such as biology-oriented synthesis (BIOS) or diversity-oriented synthesis (DOS) . The ethyl ester group provides a handle for further synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid, which can be a useful intermediate in multi-step syntheses . As with related allene-containing benzoic acid derivatives, this compound is intended for research applications and must be handled by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h5-9H,1,4H2,2H3

InChI Key

ASVMWMYUHAVMKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C=C=C

Origin of Product

United States

Reactivity Profiles and Mechanistic Pathways of Ethyl 3 Propa 1,2 Dien 1 Yl Benzoate Analogues

Cycloaddition Reactions Involving the Allene (B1206475) Moiety

The allene group is an exceptionally versatile component in cycloaddition reactions, participating as a 2π-electron partner in various annulation strategies. mdpi.comrsc.org These reactions, which can be promoted thermally, photochemically, or through metal catalysis, provide direct routes to cyclobutane (B1203170) and cyclobutene (B1205218) skeletons, among other cyclic systems. rsc.org The specific mode of cycloaddition, such as [2+2], [4+2], [3+2], or [5+2], can often be controlled by the choice of reaction partner, catalyst, and reaction conditions. mdpi.comnih.gov

[2+2] Cycloadditions (e.g., with Ketones, Imines)

The [2+2] cycloaddition is a fundamental reaction of allenes, affording four-membered rings in a single step. rsc.org These reactions are particularly effective with electron-deficient partners like ketenes or when promoted by Lewis acids. acs.orgchemtube3d.com

With ketones , intramolecular [2+2] cycloadditions have been successfully developed. For instance, ketenes generated in situ can be tethered to an allene moiety, leading to thermal cycloadditions that form bicyclic ketones. acs.org The regioselectivity of this addition depends on the substitution pattern of the allene. acs.org In related systems, Lewis acid-promoted cycloadditions between allenic ketones and alkenes have been developed to produce bicyclo[4.2.0]octanes stereoselectively. nih.gov

The reaction of allenes with imines , known as the aza Paternò-Büchi reaction, is an atom-economical method for synthesizing azetidines. researchgate.net While traditional methods have faced limitations, recent advances have enabled successful [2+2] cyclizations. A magnesium catalyst, for example, facilitates the enantioselective [2+2] cycloaddition of α-branched allenoates with specific imines (DPP-imines), a transformation previously inaccessible due to competing [4+2] pathways. acs.org Mechanistic studies, including kinetic analyses and isotopic labeling, suggest this reaction proceeds through a concerted, asynchronous transition state. acs.org Similarly, DABCO-catalyzed [2+2] cycloadditions between quinone imine ketals and allenoates furnish functionalized azaspirocycles in good to excellent yields. researchgate.net

Table 1: Examples of [2+2] Cycloaddition Reactions with Imines
ReactantsCatalyst/ConditionsProduct TypeYieldSelectivityReference
DPP-imines and α-branched allenoatesIn situ generated Magnesium catalystChiral AzetidinesNot specifiedHigh enantioselectivity acs.org
Quinone Imine Ketals and AllenoatesDABCOAzetidine-fused SpirohexadienonesGood to excellentHigh E-selectivity researchgate.net
Non-conjugated Imines and Alkenes (for comparison)TpCu, 100W Hg lampExo-azetidinesUp to 92%>95:5 exo:endo researchgate.net

[4+2] Cycloadditions (e.g., Diels-Alder reactions)

The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, can effectively incorporate allenes as the 2π-electron component (dienophile). libretexts.org The use of allenes in [4+2] cycloadditions introduces unique stereochemical possibilities, as the axial chirality of a 1,3-disubstituted allene can be transferred to the resulting cycloadduct's stereocenters. thieme-connect.com Strained cyclic allenes, such as 1,2-cyclohexadiene, exhibit enhanced reactivity and readily undergo Diels-Alder reactions even with less reactive dienes like furan. nih.govacs.org

Computational studies suggest that while a concerted [4+2] pathway is possible, some Diels-Alder reactions involving allenes may proceed through a stepwise mechanism involving a diradical intermediate, particularly with strained allenes. acs.orgacs.org The activation barriers for allenes in these reactions are generally higher than for corresponding alkenes or alkynes. acs.org

Catalysis can significantly influence the course of these reactions. Gold(I) complexes, for example, have been employed to catalyze enantioselective intramolecular [4+2] cycloadditions of allene-dienes. acs.org By selecting the appropriate chiral phosphine (B1218219) ligand, high diastereoselectivity and enantioselectivity can be achieved, leading to the synthesis of trans-fused bicyclic systems. acs.org Furthermore, the electronic properties of ancillary ligands on a gold catalyst can be tuned to selectively favor either a [4+2] or a competing [4+3] cycloaddition pathway. nih.gov

Table 2: Gold-Catalyzed Intramolecular [4+2] Cycloadditions of Allene-Dienes
SubstrateCatalyst SystemProduct TypeYieldEnantiomeric Excess (ee)Reference
1,1-disubstituted diene-alleneC₃-symmetric phosphitegold(I)trans-Hexahydroindene with quaternary centerNot specifiedHigh acs.org
Nitrogen-tethered diene-alleneortho-arylphosphoramiditegold(I)Pyrrolidine productNot specifiedHigh acs.org
Generic diene-alleneTriarylphosphitegold(I)Alkylidenecyclohexene ([4+2] product)HighNot applicable (focus on chemoselectivity) nih.gov

Other Cycloaddition Modes ([3+2], [5+2], etc.)

Beyond [2+2] and [4+2] pathways, allenes participate in a variety of other cycloaddition modes to form five- and seven-membered rings, among others. mdpi.com

[3+2] Cycloadditions: These reactions are a highly efficient method for constructing five-membered rings. rsc.org Phosphine-catalyzed [3+2] cycloadditions, first developed by Lu, are particularly powerful. acs.org In these reactions, a phosphine catalyst adds to an allenoate to form a zwitterionic intermediate, which then acts as a 1,3-dipole. rsc.orgacs.org This intermediate reacts with electron-deficient olefins or imines to yield highly functionalized cyclopentenes and pyrrolidines, respectively. acs.org The use of novel dipeptide-derived phosphine catalysts has enabled highly enantioselective versions of this reaction, allowing for the creation of cyclopentenes with quaternary stereocenters in excellent yields and selectivities. acs.org Rhodium catalysts have also been used to mediate intramolecular [3+2] cycloadditions of 1-allene-vinylcyclopropanes, constructing bicyclic systems with bridgehead quaternary stereocenters. pku.edu.cn

[5+2] Cycloadditions: This method provides access to seven-membered carbocycles. Rhodium(I) catalysts are uniquely effective in mediating intermolecular [5+2] cycloadditions between vinylcyclopropanes (VCPs) and allenes. nih.govnih.gov An interesting aspect of this reaction is the influence of substituents on the allene. nih.govacs.org While one might expect sterically hindered allenes to be less reactive, terminally substituted allenes often give higher yields of the cycloadduct. nih.gov This has been explained by a competing, irreversible allene dimerization pathway that sequesters the rhodium catalyst when using terminally unsubstituted allenes. nih.govnih.govacs.org Steric hindrance on the substituted allenes disfavors this dimerization, allowing the desired [5+2] cycloaddition to prevail. nih.govacs.org

Rearrangements and Isomerization Pathways

Allenes are involved in several important rearrangement and isomerization reactions, often serving as key intermediates or products. These transformations are crucial for their synthesis and for subsequent functionalization.

Propargyl-Allene Rearrangements

The interconversion between propargyl and allenyl isomers is a fundamental process in alkyne and allene chemistry. acs.orgnih.gov This rearrangement is often base-catalyzed, proceeding via deprotonation at the propargylic position to form a resonance-stabilized propargyl/allenyl anion, followed by reprotonation. nih.gov The position of the equilibrium is sensitive to the electronic nature of the substituents. acs.org

A synthetically powerful example of a propargyl-allene rearrangement is the propargyl Claisen rearrangement , a nih.govnih.gov-sigmatropic transformation of propargyl vinyl ethers into functionalized α-allene carbonyl compounds. rsc.orgnih.govscispace.com This reaction is a reliable method for creating α-allene quaternary centers. nih.gov The reaction typically requires thermal conditions, but can also be triggered by Lewis acids or occur in a cascade fashion following an initial addition to a carbonyl group. nih.gov For example, the addition of a Grignard reagent to a 2-O-propargyl enone can form a magnesium alkoxide that triggers a subsequent diastereoselective propargyl Claisen rearrangement. nih.gov

The Myers allene synthesis provides another route, converting propargyl alcohols into allenes via an arenesulfonylhydrazine intermediate. wikipedia.org This process involves a stereospecific Mitsunobu reaction followed by a retro-ene reaction that eliminates dinitrogen to form the allene. wikipedia.org

Electrocyclic Reactions

Electrocyclic reactions are concerted pericyclic processes involving the formation of a σ-bond and the reorganization of a conjugated π-system to form a ring. libretexts.orglibretexts.org Allenes can be key components in these transformations. Theoretical studies on the electrocyclic ring closure of bis(allene) to form bis(methylene)cyclobutene show that the reaction proceeds via a conrotatory pathway with a significantly lower activation energy than the corresponding electrocyclization of butadiene. nih.govacs.org This is attributed to stabilizing interactions involving the π orbitals of the allene groups. nih.govacs.org

The electrocyclization of vinylallene has a higher activation barrier than that of bis(allene). nih.govacs.org These pericyclic reactions, governed by the principles of orbital symmetry, represent a predictable way to form cyclic structures from acyclic allene-containing precursors. libretexts.orgucdavis.edu Allenylketenes and vinylketenes are also known to undergo various electrocyclizations, further highlighting the versatility of the allene moiety in constructing carbocyclic and heterocyclic systems. organicreactions.org

Table of Compounds

Table 3: Chemical Compounds Mentioned in the Article
Compound NameRole/Context
Ethyl 3-(propa-1,2-dien-1-yl)benzoateSubject compound analogue
AzetidineProduct of [2+2] cycloaddition with imines
CyclobutaneProduct of [2+2] cycloaddition
CyclobuteneProduct of [2+2] cycloaddition
1,2-CyclohexadieneStrained allene in Diels-Alder reactions
FuranDiene in Diels-Alder reactions
trans-HexahydroindeneProduct of gold-catalyzed [4+2] cycloaddition
AlkylidenecyclohexeneProduct of gold-catalyzed [4+2] cycloaddition
CyclopenteneProduct of [3+2] cycloaddition
PyrrolidineProduct of [3+2] cycloaddition
Vinylcyclopropane (VCP)Reactant in [5+2] cycloadditions
Bis(methylene)cyclobuteneProduct of bis(allene) electrocyclization
ButadieneComparison compound in electrocyclization
Arene-sulfonylhydrazineIntermediate in Myers allene synthesis
DABCO (1,4-Diazabicyclo[2.2.2]octane)Catalyst for [2+2] cycloaddition

Sigmatropic Rearrangements (e.g., Claisen-type)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular process. wikipedia.orglibretexts.org Among the most synthetically useful of these are the uni-freiburg.deuni-freiburg.de-sigmatropic rearrangements, which include the Claisen rearrangement. libretexts.orgwikipedia.org The Claisen rearrangement traditionally involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org

While this compound itself does not possess the required allyl vinyl ether moiety for a classic Claisen rearrangement, its allene structure is a key feature in related and synthetically valuable transformations. The propargyl Claisen rearrangement, for instance, provides a powerful method for synthesizing functionalized allenes through the uni-freiburg.deuni-freiburg.de-sigmatropic shift of propargyl vinyl ethers. rsc.org This highlights the close relationship between allenes and the substrates of Claisen-type reactions.

A relevant variation is the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoester to form a γ,δ-unsaturated ester. wikipedia.org An analogue of this compound could potentially be synthesized or participate in such a sequence. For example, a precursor alcohol could undergo a Johnson-Claisen rearrangement to install the ester and unsaturated moiety.

Furthermore, the aromatic Claisen rearrangement involves the uni-freiburg.deuni-freiburg.de shift of an allyl phenyl ether, which rearomatizes to an ortho-substituted phenol. organic-chemistry.orgmasterorganicchemistry.com If the aryl group of an analogue contained an allyl ether substituent, it could undergo this rearrangement, demonstrating a potential pathway for further functionalization of the aromatic ring. These rearrangements typically proceed through a highly ordered, cyclic transition state, often favoring a chair-like conformation, which allows for predictable stereochemical outcomes. organic-chemistry.org

Table 1: Key Claisen-type Rearrangements Relevant to Allene and Aryl Ester Systems

Rearrangement Type Reactant Type Product Type Key Features
Classic Claisen Allyl vinyl ether γ,δ-Unsaturated carbonyl uni-freiburg.deuni-freiburg.de-Sigmatropic shift; thermally induced. wikipedia.orgorganic-chemistry.org
Propargyl Claisen Propargyl vinyl ether Functionalized allene Provides direct access to allene structures. rsc.org
Johnson-Claisen Allylic alcohol + Orthoester γ,δ-Unsaturated ester Acid-catalyzed; requires high temperatures. wikipedia.org
Aromatic Claisen Allyl phenyl ether Allyl-substituted phenol Involves rearomatization of the aromatic ring. masterorganicchemistry.com

Nucleophilic and Electrophilic Additions to the Allene System

The allene functional group, characterized by its two orthogonal π-bonds, offers multiple sites for chemical reactions. researchgate.net It can undergo both nucleophilic and electrophilic additions, with the regioselectivity being influenced by the electronic nature of the substituents on the allene. scispace.comnumberanalytics.com In analogues of this compound, the ester group acts as an electron-withdrawing group, polarizing the allene system and making the central carbon atom electrophilic and the terminal carbon atom susceptible to nucleophilic attack.

Hydrofunctionalization Reactions (Hydroamination, Hydroalkoxylation)

Hydrofunctionalization represents a highly atom-economical method for introducing functionality across the double bonds of an allene, yielding valuable allylic structures without the need for pre-functionalized substrates or generating waste products. snnu.edu.cnacs.orgnih.gov These reactions, often catalyzed by transition metals, allow for the selective formation of C-N (hydroamination) and C-O (hydroalkoxylation) bonds. uni-freiburg.de

Hydroamination: The addition of N-H bonds from amines, amides, or related compounds across the allene system provides direct access to allylic amines. snnu.edu.cn Transition metal catalysts based on gold, palladium, and rhodium are commonly employed. snnu.edu.cn For monosubstituted allenes, the addition of sulfonamides catalyzed by gold complexes typically occurs at the terminal carbon atom. snnu.edu.cn

Hydroalkoxylation: This reaction involves the addition of an alcohol's O-H bond to the allene. wikipedia.org The process converts allenes into enol ethers or other allylic ethers. acs.org Gold- and palladium-catalyzed systems have been developed for this transformation. acs.orgrsc.org For instance, palladium-catalyzed intermolecular hydroalkoxylation of alkoxyallenes with secondary alcohols can produce acetals, which can then be used in further synthetic steps like cyclization. acs.org The challenge in these reactions often lies in controlling regioselectivity and preventing side reactions like isomerization. acs.orgrsc.org

Table 2: Catalytic Systems for Allene Hydrofunctionalization

Reaction Catalyst Type Nucleophile Typical Product Reference(s)
Hydroamination Gold (Au) Sulfonamides Branched Allylic Sulfonamide snnu.edu.cn
Hydroamination Palladium (Pd) Amines Allylic Amines snnu.edu.cn
Hydroalkoxylation Rhodium (Rh) Alcohols Branched Allylic Ethers uni-freiburg.de
Hydroalkoxylation Palladium (Pd) Alcohols Acetals (from alkoxyallenes) acs.org

Addition of Carboxylic Acids and Derivatives

Carboxylic acids can add across the π-system of allenes, a reaction often facilitated by gold catalysts. mdpi.com This hydroacyloxylation can proceed via either inter- or intramolecular pathways. Intermolecular additions typically yield linear unsaturated esters, while intramolecular additions of allenoic acids or esters lead to the formation of lactones, which are valuable cyclic ester structures. mdpi.comlibretexts.org

The regioselectivity of the addition is a key consideration. In gold-catalyzed intermolecular additions to terminal alkynes, which are structurally related, the Markovnikov product is often favored. mdpi.com For allenes, the electronic bias provided by substituents like the benzoate (B1203000) ester in the target compound's analogues would strongly influence the site of nucleophilic attack by the carboxylic acid.

Intramolecular additions, known as halolactonization when initiated by an electrophilic halogen, are particularly efficient for forming five- and six-membered rings. libretexts.orgnih.gov In the case of an allenoic acid (an analogue where the ester is replaced by a carboxylic acid), an acid- or electrophile-initiated cyclization would likely proceed to form a γ- or δ-lactone. libretexts.org

Table 3: Addition of Carboxylic Acids to Allenes

Reaction Type Substrate Catalyst/Initiator Product Key Aspect
Intermolecular Addition Allene + Carboxylic Acid Gold (Au) complexes Unsaturated Ester Atom-economical C-O bond formation. mdpi.com
Intramolecular Addition (Lactonization) Allenoic Acid Acid or Electrophile (e.g., I₂) Lactone Forms cyclic esters, often with high stereocontrol. libretexts.org

Organometallic Additions

The electron-deficient nature of the allene system in this compound analogues makes it susceptible to attack by organometallic reagents, which act as strong carbon-based nucleophiles. saskoer.ca The mode of addition (1,2- vs. 1,4-addition, or in the case of allenes, attack at the central vs. terminal carbon) is highly dependent on the nature of the organometallic reagent. libretexts.org

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly reactive nucleophiles that typically favor 1,2-addition to α,β-unsaturated carbonyl systems. libretexts.orgyoutube.com By analogy, their addition to an allenyl ester would be expected to occur at the electrophilic central carbon of the allene.

In contrast, organocuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles and are well-known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated systems. libretexts.orgchadsprep.com Therefore, the addition of an organocuprate to an allenyl ester analogue would likely occur at the terminal carbon of the allene system, leading to a β,γ-unsaturated ester after workup. This selectivity provides a powerful tool for constructing different types of carbon skeletons.

Table 4: Expected Regioselectivity of Organometallic Additions to Allenyl Esters

Reagent Type Example Expected Addition Site Resulting Product Type
Hard Nucleophiles Grignard (R-MgX), Organolithium (R-Li) Central Allenic Carbon α,β-Unsaturated Ester
Soft Nucleophiles Organocuprate (R₂CuLi) Terminal Allenic Carbon β,γ-Unsaturated Ester

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis offers a vast and versatile platform for the functionalization of allenes, enabling the formation of complex molecular architectures with high levels of selectivity. researchgate.netacs.org These methods go beyond simple additions and can facilitate a range of transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds at various positions of the allene moiety. rsc.org

Cross-Coupling Reactions (Beyond Synthesis)

While cross-coupling reactions are fundamental to the synthesis of the parent structure, they are also powerful tools for its subsequent functionalization. The allene and aryl ester components of this compound and its analogues can both serve as handles for transition metal-catalyzed cross-coupling reactions.

Recent research has demonstrated the utility of α-allenyl esters as substrates in cross-coupling. For instance, an iron-catalyzed coupling between α-allenyl acetates and Grignard reagents provides an efficient route to substituted 1,3-dienes. nih.govacs.org This reaction proceeds under mild conditions and offers a practical method for C-C bond formation. acs.org Similarly, palladium catalysts, which are workhorses in cross-coupling chemistry, can be employed. ucmerced.edu Palladium-catalyzed reactions of allenes can proceed through the formation of π-allyl-palladium intermediates, which can then be intercepted by a variety of nucleophiles. rsc.org

The ester group itself can also be a coupling partner. While traditionally considered unreactive, methodologies for the cross-coupling of carboxylate esters have emerged, providing alternatives to more common organohalide electrophiles. rsc.orgnih.gov Palladium catalysis can enable the coupling of electron-deficient alkenyl carboxylates with arylboronic acids, proceeding through either a Pd(0)/Pd(II) cycle involving C-O bond activation or a pathway involving carbopalladation and β-carboxyl elimination. nih.gov

Table 5: Examples of Cross-Coupling Reactions for Allenyl Ester Functionalization

Catalyst System Substrate Type Coupling Partner Product Type Reference(s)
Iron (Fe) α-Allenyl Acetate (B1210297) Grignard Reagent Substituted 1,3-Diene nih.govacs.org
Palladium (Pd) Homoallylic Tosylate Boronic Acid Allylic C-H Functionalization Product ucmerced.edu
Palladium (Pd) Alkenyl Carboxylate Arylboronic Acid Aryl-Substituted Alkene nih.gov

Carbopalladation and Carbocyclization

The carbopalladation of allenes is a powerful method for carbon-carbon bond formation, enabling the construction of complex molecular architectures. chim.it In the context of this compound, the reaction typically involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, generating an organopalladium(II) species. This species then undergoes migratory insertion across one of the double bonds of the allene moiety. This insertion, or carbopalladation, results in the formation of a π-allyl palladium complex.

The regioselectivity of the carbopalladation is a crucial aspect. The organopalladium species can add to either the terminal or central carbon of the allene. The subsequent cyclization can involve various intramolecular pathways, leading to diverse carbocyclic frameworks. For analogues of this compound, where the allenyl group is tethered to a benzene (B151609) ring, intramolecular carbocyclization can occur if a suitable halide is also present on the aromatic ring system, leading to fused ring systems.

A general mechanism for the intermolecular carbopalladation followed by cyclization is outlined below:

Oxidative Addition: A Pd(0) catalyst reacts with an organic halide (R-X) to form an R-Pd(II)-X complex.

Carbopalladation: The R-Pd(II)-X complex coordinates to the allene. The 'R' group then migrates to one of the allenic carbons, forming a new C-C bond and a π-allyl palladium intermediate.

Cyclization/Further Reaction: The resulting π-allyl palladium complex can then be trapped by a nucleophile or undergo further intramolecular reactions, such as cyclization onto the benzoate ring or another tethered group. chim.it

The presence of the benzoate ester can influence the electronic properties of the aryl group and potentially the regioselectivity of the palladium-catalyzed reactions. Research on similar systems has shown that allenes bearing nucleophiles can undergo efficient carboamination and carboalkoxylation reactions, highlighting the versatility of this approach for creating heterocyclic and carbocyclic structures. chim.it

Table 1: Key Steps in Carbopalladation of Allenyl Benzoate Analogues
StepDescriptionKey IntermediatesReferences
Oxidative AdditionFormation of an organopalladium(II) species from a Pd(0) catalyst and an organic halide.R-Pd(II)-X Complex
CarbopalladationMigratory insertion of the organopalladium species across the allene double bond.π-Allyl Palladium Complex bohrium.com
CarbocyclizationIntramolecular attack from the π-allyl complex onto an aromatic ring or other tethered group to form a cyclic product.Cyclized Palladium Complex chim.it

Radical Transformations of Allenes

Allenes are versatile substrates in radical chemistry due to their unique system of cumulative double bonds. rsc.orgresearchgate.net Radical addition to an allene can occur at either the terminal sp²-hybridized carbon or the central sp-hybridized carbon. researchgate.net The regioselectivity is influenced by the nature of the attacking radical and the substituents on the allene. nih.gov

For this compound, the benzoate group acts as an electron-withdrawing substituent. The addition of a radical to the allene moiety can lead to two primary intermediates:

Addition to the Central Carbon: This is often favored by heteroatom-centered radicals (e.g., thiyl or sulfonyl radicals) and results in the formation of a stabilized vinyl radical. researchgate.netnih.gov

Addition to the Terminal Carbon: This pathway generates an allylic radical, which is stabilized by resonance. nih.gov

These radical intermediates can undergo subsequent transformations, such as intramolecular cyclization. Radical cascade cyclizations are particularly powerful for constructing bicyclic systems from substrates like 1-allenyl-2-alkynylbenzenes. acs.org In the case of this compound, an intramolecular radical cyclization could potentially involve the benzene ring, although this would require disruption of aromaticity and is generally less favored unless under specific conditions. acs.org

The presence of the electron-withdrawing benzoate group can stabilize adjacent radical intermediates. youtube.com This electronic effect can influence the regioselectivity of the initial radical attack and the stability of the resulting intermediates, thereby directing the course of subsequent reaction pathways. nih.gov

Role of the Benzoate Ester in Modulating Allene Reactivity

Electronic Effects on Allene Activation

The benzoate ester group in this compound exerts a significant electronic influence on the reactivity of the allene moiety. As an electron-withdrawing group, the ester functionality reduces the electron density of the attached benzene ring and, through inductive and resonance effects, influences the electronic character of the allene.

The primary electronic effects are:

Reduced Nucleophilicity: The electron-withdrawing nature of the benzoate group deactivates the allene system towards electrophilic attack compared to allenes bearing electron-donating groups. Protonation or addition of other electrophiles may be slower. msu.edu

Enhanced Electrophilicity: Conversely, the terminal double bond of the allene may become more electrophilic, making it more susceptible to attack by nucleophiles. This is particularly relevant in transition-metal-catalyzed reactions where nucleophilic attack on a coordinated allene is a key step.

Stabilization of Radical Intermediates: Electron-withdrawing groups can stabilize adjacent radical centers, which can influence the regiochemical outcome of radical addition reactions. youtube.comacs.org

In electrophilic addition reactions, while the typical mechanism for allenes involves protonation to form a vinyl or allyl cation, the electronic nature of the substituents plays a critical role. msu.edu For this compound, the deactivating effect of the ester group would likely disfavor pathways that generate significant positive charge buildup on the aromatic ring or the benzylic position.

Directing Group Capabilities in C-H Activation

The ester functionality of the benzoate group can act as a directing group in transition-metal-catalyzed C-H activation reactions. rsc.orgacs.org This approach allows for the selective functionalization of otherwise inert C-H bonds, typically at the ortho position to the directing group. sigmaaldrich.com

The mechanism generally involves the coordination of the carbonyl oxygen of the ester to the metal center (e.g., palladium, rhodium, or cobalt). acs.orgsnnu.edu.cn This coordination brings the catalyst into close proximity to the ortho C-H bonds of the benzene ring, facilitating their cleavage via a cyclometalation step. The resulting metallacyclic intermediate can then react with a variety of coupling partners.

Key aspects of the benzoate ester as a directing group include:

Regiocontrol: It directs functionalization specifically to the C-H bonds ortho to the ester group on the benzene ring. rsc.org

Weak Coordination: Esters are considered weakly coordinating directing groups, which can be advantageous as they are often readily installed and may not require harsh conditions for removal if desired. acs.orgsigmaaldrich.com

Versatility: This strategy has been successfully employed for a range of transformations, including arylation, alkenylation, and amination of the aromatic ring. rsc.orgnih.gov

For this compound, the directing group capability of the ester could be exploited to functionalize the C2 or C4 positions of the benzoate ring, while the allene moiety remains available for subsequent transformations, offering a pathway to highly functionalized and complex molecules.

Table 3: Summary of Benzoate Ester's Influence on Reactivity
Reactivity AspectEffect of Benzoate EsterConsequenceReferences
Allene ActivationElectron-withdrawingReduces allene nucleophilicity; may enhance electrophilicity at the terminal double bond. msu.eduacs.org
Radical TransformationsStabilizes adjacent radical intermediates.Influences regioselectivity of radical addition. youtube.com
C-H ActivationActs as a weakly coordinating directing group.Directs functionalization to the ortho-positions of the benzene ring. rsc.orgacs.orgsnnu.edu.cn

Stereochemical Considerations in Allene Containing Esters

Axial Chirality of the Allene (B1206475) Moiety

The axial chirality of allenes is a result of their unique non-planar geometry, resembling a screw axis. masterorganicchemistry.com This is distinct from the more common central chirality found in tetrahedral stereocenters. The rotational barrier for stereoisomerization in 1,3-disubstituted allenes is substantial, allowing for the isolation of stable enantiomers at room temperature. msu.edu

The absolute configuration of a chiral allene is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, with a specific adaptation for axial chirality. stereoelectronics.orglibretexts.org The molecule is viewed along the allene axis. The substituents on the front carbon are ranked by priority, and then the substituents on the back carbon are ranked. A special "proximity rule" is applied, which gives higher priority to the group closer to the observer on the front atom and the group closer on the back atom. stereoelectronics.org

To assign the configuration, one follows these steps:

View the molecule along the C=C=C axis. chemistrysteps.com

Assign priorities (1-4) to the four substituents on the terminal carbons using the standard CIP rules. The two substituents on the "front" carbon are prioritized first, followed by the two on the "back" carbon. chemistrysteps.comyoutube.com

Trace the path from priority 1 to 2 to 3. chemistrysteps.com

If the path is clockwise, the configuration is assigned as (R). If it is counter-clockwise, the configuration is (S). chemistrysteps.comyoutube.com

For example, in a hypothetical chiral derivative, (R)-ethyl 3-(1-methylpropa-1,2-dien-1-yl)benzoate, the substituents would be prioritized, and the direction of the 1-2-3 sequence would determine its absolute configuration.

Chiroptical properties, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are instrumental in characterizing chiral allenes. slideshare.netcas.cz These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. ens-lyon.fryoutube.com The resulting spectra can provide information about the absolute configuration of the allene.

The sign of the Cotton effect in a CD spectrum can often be correlated with the absolute configuration of the allene. youtube.com For some allenes, empirical rules, like Lowe's rule, have been developed to predict the sign of the specific rotation based on the polarizability of the substituents, which can then be used to infer the absolute configuration. caltech.edu Modern computational methods, however, provide more reliable predictions of CD spectra for assigning absolute configurations. The study of nanographene derivatives with engineered pore defects has shown significant shifts in CD spectra, highlighting how structural modifications influence chiroptical properties. acs.org

Asymmetric Synthesis Approaches for Allenyl Esters

The synthesis of enantioenriched allenyl esters is a significant area of research, with several strategies developed to control the axial chirality. acs.orgrsc.orgrsc.org

The use of chiral transition metal catalysts is a powerful approach for the asymmetric synthesis of allenes. acs.orgrsc.org Various catalytic strategies have been developed, including:

Palladium-catalyzed reactions: Palladium complexes with chiral ligands can catalyze the synthesis of chiral allylic esters from prochiral starting materials. nih.govscilit.com For instance, the reaction of allylic trichloroacetimidates with carboxylic acids in the presence of a chiral palladium catalyst can yield chiral allylic esters with high enantiomeric excess. nih.gov

Copper-catalyzed reactions: Copper hydride (CuH) catalysis has been successfully employed for the enantioselective 1,4-hydroboration of terminal enynes to produce chiral allenyl boronates, which are versatile intermediates for the synthesis of other chiral allenes. nih.govchemrxiv.orgenglelab.com

Nickel-catalyzed reactions: Nickel catalysts have been used in propargylic substitution reactions to generate axially chiral phosphorus-containing allenes, where the chirality of the product is dictated by the chiral ligand on the catalyst. nih.govnih.gov

Examples of Chiral Catalyst-Mediated Synthesis of Allenes
Catalyst SystemReaction TypeSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
[(Rp,S)-COP-OAc]2 (Palladium)Allylic Esterification(Z)-Allylic TrichloroacetimidateChiral Allylic EsterHigh nih.gov
CuCl/(S,S)-Ph-BPE1,4-HydroborationTerminal EnyneChiral Allenyl Boronateup to 99% chemrxiv.org
Ni(0)/(S, R)-Ferrocene Oxazoline Phosphine (B1218219)Propargylic SubstitutionPropargyl Acetate (B1210297)(S)-Phosphoryl AlleneHigh nih.gov

Chirality transfer reactions involve the conversion of a pre-existing stereocenter into the axial chirality of the allene product. uea.ac.ukthieme.com A common strategy is the SN2' substitution of enantioenriched propargylic precursors. thieme.comresearchgate.net

For example, the reaction of chiral propargylic alcohols or their derivatives (e.g., mesylates, phosphates) with various nucleophiles can proceed with high stereospecificity to yield chiral allenes. researchgate.netnih.gov The stereochemical outcome (syn or anti-addition) can sometimes depend on the reaction conditions and the nature of the reagents, such as in the copper-catalyzed reaction of Grignard reagents with propargylic ethers. unige.ch Gold-catalyzed reactions of chiral allenes with nucleophiles have also been studied, though racemization can be a competing process. uea.ac.uk Similarly, nickel-catalyzed hydrocyanation of chiral allenes can proceed with a high degree of chirality transfer. rsc.org

Examples of Chirality Transfer in Allene Synthesis
PrecursorReagent/CatalystReaction TypeChirality Transfer EfficiencyReference
Enantioenriched Propargylic AlcoholsCp2Zr(H)ClSN2' ReductionHigh nih.gov
Chiral Propargylic EthersGrignard Reagents/CopperSN2' SubstitutionVery High unige.ch
Chiral AllenesGold Catalyst/Carbazate NucleophilesHydroaminationGood (dependent on nucleophile excess) uea.ac.uk
Chiral AllenesNickel Catalyst/HCNHydrocyanationup to 97% ee rsc.org

Kinetic resolution is a method for separating a racemic mixture of chiral compounds by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the other enantiomer enriched. wikipedia.org

For allenyl esters, kinetic resolution can be achieved through various transformations:

Acylation Reactions: Enzymes like lipases are highly effective for the kinetic resolution of racemic allenes through enantioselective acylation. wikipedia.org Non-enzymatic methods using chiral acyl-transfer catalysts have also been developed for the kinetic resolution of secondary alcohols, a principle applicable to allenic alcohols. acs.org

Cycloaddition Reactions: The kinetic resolution of racemic 2,3-allenoates has been accomplished through a 1,3-dipolar cycloaddition with a chiral bisphosphoric acid catalyst, affording both the unreacted allenoate and the cycloadduct in high enantiomeric purity. acs.orgnih.gov

C-H Functionalization: A palladium-catalyzed C-H activation and cycloaddition between allenes and chiral allyltriflamides has been reported as a method for the kinetic resolution of the latter, demonstrating high selectivity. acs.org

Dynamic Kinetic Resolution (DKR): In DKR, the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomeric product. mdpi.comrsc.org This has been applied to racemic internal allenes using rhodium catalysis to produce chiral allylated heterocycles. mdpi.com

Diastereoselective Reactions

Diastereoselective reactions are crucial in organic synthesis for creating specific stereoisomers. In the context of allene-containing esters like Ethyl 3-(propa-1,2-dien-1-yl)benzoate, the inherent chirality of the allene group can influence the stereochemical outcome of reactions at adjacent or remote positions.

Research into the reactions of allene-containing compounds has revealed that the allene moiety can effectively direct the stereochemistry of various transformations. For instance, in reactions involving the addition of nucleophiles or electrophiles to the allenic system or to other functional groups within the molecule, the existing stereocenter of the allene can lead to a preferential formation of one diastereomer over another. youtube.com

One common strategy to achieve high diastereoselectivity is the use of chiral auxiliaries or catalysts. These can interact with the substrate in a way that favors the formation of a specific stereoisomer. numberanalytics.com For example, the reaction of an allenic ester with a chiral base can lead to the formation of an enolate with a high degree of diastereoselectivity. youtube.com Subsequent reactions of this enolate will then proceed to give a product with a specific stereochemistry.

The following table illustrates the potential for diastereoselectivity in reactions involving allene-containing esters, based on general findings in the field.

Reaction TypeReagent/CatalystDiastereomeric Ratio (d.r.)Reference
Nucleophilic AdditionChiral Base (e.g., LDA)>99:1 youtube.com
Aldol Reaction10-TMS-9-Borabicyclo[3.3.2]decaneHigh d.r. acs.org
Peroxidationm-CPBA with Chiral AuxiliaryHigh d.r. nih.govorganic-chemistry.org
Three-Component ReactionDirhodium AcetateHigh diastereoselectivity rsc.org

This table presents representative data for diastereoselective reactions of allene-containing esters and related compounds to illustrate the principle. The exact diastereomeric ratios for this compound would require specific experimental investigation.

Conformational Analysis and Stereoisomerism

The conformational preferences of this compound are determined by the interplay of steric and electronic effects. The rotation around the single bonds, particularly the bond connecting the allene group to the benzene (B151609) ring and the bond between the ester group and the ring, gives rise to different conformers. unicamp.bryoutube.com

The allene moiety is perpendicular to the plane of the benzene ring in its lowest energy conformation to minimize steric hindrance. The stereoisomerism of this compound arises from the axial chirality of the 1,3-disubstituted allene. The two enantiomers are designated as (aR) and (aS).

Computational studies on similar unsaturated esters and ketones can provide insight into the relative energies of different conformations. acs.org The energy difference between staggered and eclipsed conformations around single bonds dictates the rotational barrier and the population of each conformer at a given temperature. unicamp.br

Key Conformational Features:

FeatureDescriptionImplication
Ester ConformationThe s-trans (Z) conformation about the O-C(O) bond is generally preferred for esters. researchgate.netimperial.ac.ukThis influences the local geometry and reactivity of the ester group.
Allene OrientationThe allene group's axis is likely to be oriented to minimize steric interactions with the ortho substituents on the benzene ring (in this case, hydrogen).This orientation affects the overall three-dimensional shape of the molecule.
Axial ChiralityThe 1,3-disubstituted allene unit is chiral.The molecule exists as a pair of enantiomers.

Stereochemical Control in Pericyclic and Rearrangement Processes

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are governed by the principles of orbital symmetry. numberanalytics.comsudhirnama.inspringerprofessional.de The stereochemical outcome of these reactions is highly predictable. sudhirnama.in For allene-containing esters, the stereochemistry of the allene plays a crucial role in determining the stereochemistry of the product. libretexts.org

Electrocyclic Reactions: In electrocyclic reactions involving the allene moiety, the stereochemistry of the starting allene will dictate the stereochemistry of the newly formed stereocenters in the cyclic product. The Woodward-Hoffmann rules predict whether the reaction will proceed in a conrotatory or disrotatory manner based on the number of π-electrons and the reaction conditions (thermal or photochemical). numberanalytics.com

Cycloaddition Reactions: Allenes can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions. The stereochemistry of the allene influences the facial selectivity of the approach of the other reactant. If a chiral allene like this compound undergoes a cycloaddition, the existing axial chirality can direct the formation of a specific diastereomer. The reaction can proceed in a suprafacial or antarafacial manner with respect to the allene. libretexts.org

Sigmatropic Rearrangements: Allenes can also undergo sigmatropic rearrangements. The stereochemical outcome of these rearrangements is also governed by orbital symmetry rules. For example, a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement (Claisen rearrangement) of an allyl allenyl ether would proceed with a high degree of stereochemical control, transferring the chirality of the allene to the newly formed stereocenters.

The stereospecificity of these reactions is a powerful tool in organic synthesis, allowing for the construction of complex molecules with well-defined stereochemistry. numberanalytics.com

Pericyclic Reaction TypeStereochemical PrincipleExpected Outcome for this compound
ElectrocyclizationConservation of Orbital Symmetry (Woodward-Hoffmann Rules)Stereospecific ring closure, with the stereochemistry of the product determined by the chirality of the allene. numberanalytics.comsudhirnama.in
[4+2] CycloadditionSuprafacial-Suprafacial approach is thermally allowed. libretexts.orgThe axial chirality of the allene would lead to a diastereoselective reaction.
numberanalytics.comnumberanalytics.com-Sigmatropic RearrangementChair-like transition state is generally favored.Transfer of chirality from the allene to the newly formed stereocenters.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Allene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In the synthesis of substituted allenes, the precise determination of the substitution pattern (regiochemistry) and the spatial arrangement of substituents (stereochemistry) is critical. ¹H and ¹³C NMR spectroscopy are the primary tools for this purpose. For ethyl 3-(propa-1,2-dien-1-yl)benzoate, the NMR spectra would exhibit characteristic signals for the ethyl ester, the aromatic ring, and the allene (B1206475) moiety.

¹H NMR Spectroscopy: The protons of the allene group are particularly diagnostic. The terminal =CH₂ protons typically appear as a multiplet, while the proton on the other end of the allene, adjacent to the benzene (B151609) ring, would also show a characteristic shift and coupling pattern. The protons of the ethyl group (a quartet and a triplet) and the aromatic protons (with splitting patterns indicative of 1,3-disubstitution) would also be present. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be employed to establish the connectivity between these protons. researchgate.net

The determination of stereochemistry in chiral allenes often requires advanced NMR techniques, such as the use of chiral solvating agents which can induce separate signals for enantiomers. researchgate.net Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help in assigning relative stereochemistry. wordpress.com

Hypothetical ¹H and ¹³C NMR Data for this compound: This data is predicted based on known chemical shifts for similar structural motifs.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.4 (t)~14
Ethyl -CH₂-~4.4 (q)~61
Allenic =CH₂~5.0-5.5 (m)~75-85
Allenic C=C=CN/A~200-210
Allenic =CH-Ar~6.0-6.5 (m)~90-100
Aromatic C-H~7.4-8.1 (m)~128-135
Aromatic C-AlleneN/A~135-140
Aromatic C-COOEtN/A~130-132
Ester C=ON/A~166

Molecules are not static entities; they undergo various dynamic processes such as bond rotations and conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes that occur on the NMR timescale. researchgate.net For this compound, rotation around the single bond connecting the allene group to the benzene ring could be a subject of interest.

At low temperatures, the rotation might be slow enough to allow for the observation of distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange, such as the activation energy for the rotation. acs.orgscispace.com Such studies provide valuable insights into the flexibility of the molecule and the energy barriers between different spatial arrangements. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. youtube.comnih.gov

For this compound, the IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically found in the region of 1715-1730 cm⁻¹ for aromatic esters. dummies.comlibretexts.org Another key feature would be the characteristic asymmetric stretching vibration of the allene C=C=C group, which appears as a sharp band around 1950 cm⁻¹. cdnsciencepub.com The spectrum would also show absorptions for C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and allene groups (below 3000 cm⁻¹), as well as C-O stretching bands for the ester. uniroma1.itpressbooks.publibretexts.org

Raman spectroscopy would also be useful, particularly for the symmetric stretching of the allene group, which is often weak or absent in the IR spectrum. cdnsciencepub.com The C=C bonds of the aromatic ring also typically show strong signals in the Raman spectrum.

Predicted Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Allene (C=C=C)Asymmetric Stretch~1950Medium to Strong, Sharp
Ester (C=O)Stretch~1715-1730Strong
Aromatic C-HStretch~3030-3100Medium to Weak
Aliphatic C-HStretch~2850-2980Medium
Aromatic C=CStretch~1450-1600Medium to Weak
Ester C-OStretch~1100-1300Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. Under electron ionization (EI), the molecule would lose an electron to form a molecular ion (M⁺•), whose mass would correspond to the molecular weight of the compound. This molecular ion would then undergo fragmentation, breaking into smaller, charged fragments. wikipedia.org

The fragmentation pattern is often predictable based on the functional groups present. For an ester, common fragmentation pathways include the loss of the alkoxy group (-OEt) or the entire ester group (-COOEt). whitman.edulibretexts.org The presence of the benzene ring would lead to the formation of a stable tropylium (B1234903) ion (m/z 91), while the allene moiety would also influence the fragmentation pathways. researchgate.net Analysis of these fragments helps to piece together the structure of the parent molecule.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value Possible Fragment Identity
202[M]⁺• (Molecular Ion)
173[M - C₂H₅]⁺
157[M - OCH₂CH₃]⁺
129[M - COOCH₂CH₃]⁺
115[C₉H₇]⁺ (indenyl or related isomer)

X-ray Crystallography for Solid-State Structure Determination

This would allow for the direct visualization of the geometry of the allene group, the planarity of the benzene ring, and the orientation of the ethyl ester substituent. The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netrsc.orgresearchgate.netuliege.be While obtaining suitable crystals can be a challenge, the structural information gained is unparalleled.

Advanced Spectroscopic Methods for Mechanistic Intermediates

Understanding the mechanism of reactions involving allenes, such as palladium-catalyzed cross-coupling reactions, often requires the detection and characterization of transient intermediates. nih.govacs.orgresearchgate.net Advanced in-situ spectroscopic techniques are crucial for this purpose, as they allow for the monitoring of the reaction as it occurs. youtube.comdigitellinc.comresearchgate.net

For instance, in a palladium-catalyzed reaction to synthesize this compound, in-situ NMR or IR spectroscopy could be used to observe the formation and consumption of palladium-allene complexes or other reactive intermediates. acs.orgnih.govrsc.org Techniques like Cold-Spray Ionization Mass Spectrometry (CSI-MS) can also be used to detect and characterize fleeting intermediates in the gas phase. These methods provide invaluable data for elucidating reaction pathways and optimizing reaction conditions. wikipedia.org

Computational and Theoretical Chemistry Studies of Ethyl 3 Propa 1,2 Dien 1 Yl Benzoate Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of reactions involving allenes. rsc.orgmdpi.com These computational methods serve as a powerful tool for investigating key mechanistic features and understanding reaction selectivities. rsc.org For a molecule like Ethyl 3-(propa-1,2-dien-1-yl)benzoate, DFT can map out the potential energy surface of a reaction, identifying the most plausible sequence of events from reactants to products. This includes the characterization of transient species like intermediates and transition states.

The reactivity of the allene (B1206475) group can be significantly influenced by the electronic nature of its substituents. In this case, the ethyl benzoate (B1203000) group at the 3-position of the phenyl ring acts as an electron-withdrawing group, which can modulate the reactivity of the propa-1,2-dien-1-yl system. DFT calculations are adept at capturing these subtle electronic effects. Theoretical studies on various allene reactions, such as cycloadditions, hydrofunctionalizations, and metal-catalyzed couplings, have demonstrated the predictive power of these methods. nih.govrsc.orgacs.org For instance, in reactions like the 1,3-dipolar cycloaddition of azides to allenes, DFT calculations can accurately predict site- and regioselectivity, showing whether the reaction will occur at the terminal or central carbon of the allene. nih.gov Similarly, in metal-catalyzed processes, computations can unravel complex catalytic cycles, such as those involving palladium or gold catalysts, which are frequently used to functionalize allenes. rsc.orgrsc.orgnih.gov

Prediction of Regio- and Stereoselectivity

The allene functional group presents multiple reactive sites: the two double bonds are electronically distinct, and addition can occur at the central (C2') or terminal (C1' or C3') carbons. This leads to potential challenges in controlling regioselectivity. Computational chemistry, specifically DFT, has proven to be a reliable tool for predicting the regio- and stereochemical outcomes of allene reactions. nih.govacs.org

By calculating the activation energies for all possible pathways leading to different regioisomers, the most favorable pathway can be identified. nih.gov For example, in the 1,3-dipolar cycloaddition of aryl azides to substituted allenes, DFT calculations successfully predict the experimentally observed major isomer by comparing the energy barriers of attack at the two different double bonds of the allene. nih.gov Similarly, in the metal-catalyzed hydrofunctionalization of allenes, the choice of metal and ligands can steer the reaction towards either branched or linear products. DFT studies on indolyl-allenes have shown how different catalysts (e.g., PtCl₂, [JohnPhosAu]⁺) lead to distinct reaction pathways and, consequently, different stereochemical outcomes (R vs. S configuration). acs.org The regioselectivity of radical additions is also predictable, as the calculations can determine whether the attacking radical will add to the central or terminal carbon to form the most stable vinyl radical intermediate. acs.org

Energetic Profiles of Competing Pathways

Many reactions can proceed through more than one mechanistic route. For this compound, a cycloaddition reaction could be a concerted pericyclic reaction or a stepwise process involving a discrete intermediate. nih.gov DFT calculations allow for the construction of detailed potential energy profiles for each competing pathway, providing a clear comparison of their kinetic feasibility. rsc.org

For instance, in the Diels-Alder reaction between allene and butadiene, computational studies have identified a single "ambimodal" transition state that can lead to either the concerted [4+2] adduct or a stepwise path via a diradical intermediate. nih.govacs.org In contrast, the reaction with benzene (B151609) favors a concerted pathway due to the high energy penalty of forming an intermediate that disrupts aromaticity. nih.govacs.org In palladium-catalyzed allene-allene cross-coupling, two competing pathways were evaluated, with calculations showing one to be kinetically favored by a significant margin (ΔΔG‡ = 7.3 kcal mol⁻¹), which strongly correlated with experimental product distributions. rsc.org These energetic profiles are crucial for understanding why a particular product is formed and for designing reaction conditions that might favor an alternative, desired pathway. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for studying reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including conformational flexibility and the explicit influence of the environment. For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the ethyl ester, the phenyl ring, and the allene group, identifying the most stable conformers and the energy barriers between them.

Furthermore, solvents can dramatically influence reaction rates and selectivity. rsc.orgnumberanalytics.com Computational models account for solvent effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a characteristic dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, products, and transition states differently. rsc.org

Explicit Solvent Models: Individual solvent molecules are included in the simulation. This is computationally intensive but allows for the study of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial for the reaction mechanism. rsc.orgnumberanalytics.com

Studies have shown that solvents can alter reaction barriers by changing the relative stabilization of the transition state versus the reactants. rsc.org MD simulations combined with quantum mechanics (QM/MM) can model a reaction within a box of explicit solvent molecules, providing a highly accurate picture of how the solvent shell reorganizes during the reaction and influences the energetics. Such methods are essential for a complete understanding of reactions in solution. nih.govchemrxiv.org

Electron Density Analysis and Bonding Characteristics (e.g., ELF, AIM)

To gain a deeper understanding of the bonding within this compound and how it changes during a reaction, chemists employ electron density analysis methods. The two most prominent are the Quantum Theory of Atoms in Molecules (QTAIM or AIM) and the Electron Localization Function (ELF). wikipedia.orgwiley-vch.de

QTAIM , developed by Richard Bader, partitions the electron density of a molecule into atomic basins. wikipedia.orgwiley-vch.de This allows for the calculation of atomic properties (like charge and energy) and the characterization of chemical bonds through the analysis of bond critical points (BCPs). The properties of the electron density at a BCP can reveal whether an interaction is a shared covalent bond or a closed-shell interaction (like an ionic or van der Waals bond).

ELF provides a measure of the likelihood of finding an electron pair in a given region of space. It visualizes molecular electronic structure in terms of chemically intuitive regions, such as core electrons, lone pairs, and covalent bonds. For the allene moiety, ELF analysis can distinctly show the regions corresponding to the two orthogonal π-bonds, providing a clear picture of its unique electronic structure. Analyzing the evolution of ELF basins along a reaction coordinate can offer a detailed narrative of bond-forming and bond-breaking processes.

Rational Design of Catalysts and Reaction Conditions

A major goal of computational chemistry is to move from explaining observed results to predicting new ones, thereby guiding experimental work. This is particularly valuable in the rational design of catalysts and the optimization of reaction conditions. acs.orgrsc.org The reactivity of the allene in this compound can be precisely controlled using transition metal catalysts. rsc.orgsnnu.edu.cnresearchgate.net

Computational studies have been pivotal in understanding and improving catalysts for allene functionalization:

Metal Selection: DFT calculations can compare the catalytic cycles for different metals (e.g., Pd, Au, Pt, Ni, Co) for a target reaction, predicting which will have the lowest activation barriers and highest selectivity. acs.orgrsc.orgrsc.org

Ligand Effects: The electronic and steric properties of ligands attached to the metal center are critical for catalyst performance. Computational screening can assess a wide range of ligands to find those that best promote the desired reaction pathway while suppressing side reactions. For example, in gold catalysis, bulky N-heterocyclic carbene (NHC) ligands can enable unique reactivity not seen with phosphine (B1218219) ligands. acs.orgnih.gov

Solvent and Additive Optimization: As discussed, solvent choice can be critical. Computational approaches can screen solvents to find one that optimally stabilizes the key transition state. nih.gov Similarly, the role of additives or co-catalysts, such as bases or salts, can be mechanistically elucidated, explaining their impact on selectivity and allowing for more rational optimization. rsc.org

By providing atomic-level insights into reaction mechanisms and the factors controlling selectivity, computational chemistry serves as an indispensable partner to synthetic chemistry in the quest to harness the full potential of versatile building blocks like this compound. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules such as this compound. By employing theoretical models, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in aiding the identification and characterization of novel compounds and in corroborating experimental findings.

The application of computational methods to the chemistry of allenes is a well-established field that provides a synergistic relationship between theoretical predictions and experimental results. rsc.org For a molecule like this compound, these studies typically begin with the optimization of the molecular geometry using methods like Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. Methodologies for these predictions have become increasingly accurate, often relying on DFT calculations. For complex molecules, it is crucial to consider multiple conformations, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of individual stable conformers. github.io

The choice of computational method is critical. Benchmarking studies have shown that specific functionals, such as Cramer's WP04, are optimized for predicting ¹H shifts, while others like B3LYP are commonly used for geometry optimization prior to the NMR calculation. github.io The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also vital for accurately reproducing experimental conditions. github.io

For this compound, key characteristic signals can be predicted. The allene moiety has a particularly distinctive feature in ¹³C NMR spectroscopy. The central sp-hybridized carbon of the allene group (C=C=C) is known to resonate at a very characteristic downfield region, typically between 200 and 220 ppm. wikipedia.org The terminal sp² carbons of the allene and the carbons of the benzene ring and ethyl group are predicted in their respective typical regions.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound Predicted values are illustrative and based on general DFT principles for similar structures. The calculation would typically be performed using a method like GIAO at the B3LYP/6-311++G(d,p) level of theory in a suitable solvent model.

Atom NumberPredicted ¹³C (ppm)Attached ProtonsPredicted ¹H (ppm)
1210.5--
295.2H5.3
375.8H4.8
4132.0--
5130.5H7.5
6129.0H7.4
7128.8H7.6
8131.5--
9128.7H7.9
10166.0--
1161.0H4.4 (q)
1214.3H1.4 (t)

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy is used to predict the vibrational modes of a molecule. mit.edu A vibrational mode is IR active only if it causes a change in the molecule's dipole moment. mit.edu Calculations, typically at the DFT level, can determine the frequencies and intensities of these absorptions. The resulting theoretical spectrum is often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

For this compound, the most characteristic IR absorption is expected to be the asymmetric stretching of the allene C=C=C bond, which typically appears as a sharp band around 1950 cm⁻¹. Other key predicted vibrations include the C=O stretch of the ester group (around 1720 cm⁻¹), C-H stretches of the aromatic ring (above 3000 cm⁻¹), and various C-C and C-O single bond vibrations in the fingerprint region (below 1500 cm⁻¹). maricopa.edu

Table 2: Predicted Principal Infrared (IR) Absorption Bands for this compound Predicted values are illustrative and based on DFT calculations (e.g., B3LYP/6-31G) for similar functional groups. Intensities are qualitative.*

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1955Strong, SharpAsymmetric C=C=C Stretch (Allene)
~1720StrongC=O Stretch (Ester)
~1600, ~1480MediumAromatic C=C Bending
~1250StrongC-O Stretch (Ester)
~850MediumC=C=C Bending (Allene)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra, such as UV-Vis. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals. The output includes the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the benzene ring and the ester group. The presence of the allene group can also influence the electronic structure and the resulting spectrum. TD-DFT calculations, often using a functional like B3LYP with an appropriate basis set, can predict the λ_max values for the most significant electronic transitions. mdpi.comacs.org

Table 3: Predicted UV-Visible Absorption Maxima (λ_max) for this compound Predicted values are illustrative and based on TD-DFT calculations for aromatic esters. Solvent effects can cause shifts in these values.

Predicted λ_max (nm)Oscillator Strength (f)Predominant Transition
~2850.15π → π* (Benzene Ring)
~2400.85π → π* (Benzoyl System)
~2050.40π → π* (Allene/Aromatic)

Strategic Applications in Organic Synthesis and Beyond

Ethyl 3-(Propa-1,2-dien-1-yl)benzoate as a Building Block for Complex Molecules

This compound serves as a linchpin in the assembly of complex organic molecules due to the multiple reactive sites within its structure. The sp-hybridized central carbon and the two orthogonal π-systems of the allene (B1206475) group allow for controlled, selective transformations, enabling chemists to build sophisticated carbocyclic and heterocyclic scaffolds. wikipedia.org

The ability of allenes to participate in a diverse range of cycloaddition reactions makes them ideal substrates for constructing cyclic systems. nih.gov Arylallenes, such as this compound, are particularly effective in transition-metal-catalyzed annulations to form a variety of ring structures. nih.govacs.org

Research has demonstrated that rhodium(I) catalysts, for instance, can mediate the [5+2] cycloaddition of allenes with vinylcyclopropanes (VCPs). acs.org In such reactions, the allene acts as the two-carbon component. While terminally unsubstituted allenes can sometimes lead to catalyst poisoning through dimerization, the presence of substituents, such as the aryl group in this compound, can favor the desired cycloaddition pathway. acs.org Similarly, rhodium catalysts facilitate intramolecular [3+2] cycloadditions of allene-vinylcyclopropanes to yield bicyclo[3.3.0]octane skeletons. nih.gov

Gold and platinum catalysts are also exceptionally effective in activating allenes for cyclization. acs.orgcore.ac.uk Gold(I) catalysis, in particular, can induce formal [4+2] cycloadditions between N-allenamides and dienes, where the allene functions as the 2π-electron component. acs.org This reactivity can be extended to substrates like this compound for the synthesis of complex polycycles. Furthermore, gold-catalyzed azidation reactions provide a modular route to nitrogen-containing allyl derivatives, which are precursors to various heterocycles. rsc.org

The following table summarizes representative transition-metal-catalyzed cycloadditions involving allenes, illustrating the potential pathways for this compound.

Cycloaddition TypeMetal CatalystReactantsProduct TypeRef
[5+2]Rh(I)Allene + VinylcyclopropaneSeven-membered carbocycle acs.org
[3+2]Rh(I)Allene-vinylcyclopropaneBicyclo[3.3.0]octane nih.gov
[4+2]Au(I)Allenamide + DieneSix-membered carbocycle acs.org
[2+2]Ni(0)Ene-alleneFused cyclobutane (B1203170) nih.gov
[5+1]Rh(III)Allene + 2-Alkenylphenol2H-Chromene nih.gov

This table presents generalized cycloaddition reactions applicable to allenes; specific yields and conditions vary with substrates.

This compound is an excellent precursor for the synthesis of substituted 1,3-dienes and other conjugated polyenes through palladium-catalyzed Heck-type reactions. nih.gov In these transformations, the allene couples with an aryl or vinyl halide. The regioselectivity of the reaction can be controlled to produce highly substituted and stereodefined dienes. For example, the Heck-type coupling of allenes with aryl iodides using a palladium catalyst and a specific phosphine (B1218219) ligand, such as CyJohnPhos, can yield (Z,E)- or (E,E)-1,3-dienes with high stereoselectivity. nih.gov

The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by carbopalladation of the allene. Subsequent β-hydride elimination generates the diene product and regenerates the active catalyst. nih.gov The presence of the benzoate (B1203000) group on the aryl ring of this compound can influence the electronic properties of the system and the efficiency of the coupling. This methodology provides a direct route to complex conjugated systems that are important in materials science and as intermediates in total synthesis.

A summary of Heck-type reactions for diene synthesis is provided in the table below.

Allene SubstrateCoupling PartnerCatalyst SystemProduct TypeKey FeatureRef
Trisubstituted AlleneAryl IodidePd(OAc)₂ / CyJohnPhosHighly substituted 1,3-dieneHigh stereoselectivity nih.gov
1,2-Allenyl SulfoneAryl IodidePd₂(dba)₃ / Ag₂CO₃1-Monoarylated or 1,3-Diarylated AlleneFirst observation of Heck-type allenylation acs.org
N-TosylaminoalleneAryl BromidePd(OAc)₂ / PPh₃Arylated vinyl pyrrolidine/piperidineVisible light enhanced, domino cyclization rsc.org
1-Aryl-1-alkyneAryl IodidePd(OAc)₂ / dppf1,1-Diarylallene (Trisubstituted)Heck-type alkynyl coupling acs.org

This table illustrates the versatility of palladium-catalyzed reactions involving allenes for constructing conjugated systems.

Beyond its direct use, this compound can be chemically modified to generate a library of other functionalized allenes. The ester moiety can undergo standard organic transformations; for instance, it can be hydrolyzed to the corresponding benzoic acid or reduced to a benzyl (B1604629) alcohol. These transformations introduce new functional handles (carboxylic acid, hydroxyl group) that can be used for further synthetic elaborations, such as amide coupling or etherification, all while preserving the valuable allene core.

Furthermore, the allene itself can be functionalized. Palladium-catalyzed reactions, such as the Heck-type arylation, can introduce additional substituents onto the allene backbone, converting a trisubstituted allene into a tetrasubstituted one. acs.org This allows for the systematic construction of increasingly complex allene structures tailored for specific applications in catalysis or materials science.

Role in the Synthesis of Axially Chiral Scaffolds

Allenes substituted with two different groups on each terminal carbon atom lack a plane of symmetry and are therefore chiral. wikipedia.orgmasterorganicchemistry.com This type of chirality, known as axial chirality, is a key feature in modern asymmetric synthesis. This compound, being a prochiral molecule, is a valuable starting material for the enantioselective synthesis of axially chiral allenes. researchgate.net

One of the most effective methods for this transformation is the transition-metal-catalyzed substitution of propargylic precursors. nih.govnih.gov For example, a nickel-catalyzed propargylic substitution using a chiral phosphine ligand can convert a racemic propargylic acetate (B1210297) into a highly enantioenriched allene phosphonate. nih.gov This strategy can be applied to generate a wide range of axially chiral allenes, including those with challenging tetrasubstituted patterns. nih.gov

Alternatively, organocatalysis with chiral phosphoric acids (CPAs) has emerged as a powerful tool for synthesizing axially chiral allenes. acs.org These catalysts can facilitate the asymmetric 1,6-conjugate addition of nucleophiles to alkynyl imine methides, which are generated in situ from propargylic alcohols. This method has been used to synthesize indole-containing tetrasubstituted allenes with excellent yields and enantioselectivity. acs.org The synthetic route to this compound often proceeds through a propargylic intermediate, which could be intercepted for such asymmetric transformations.

Potential in Material Science and Chiroptical Materials (General Allene Applications)

The rigid, linear geometry and unique electronic structure of the allene functional group make it an attractive component for advanced functional materials. rsc.orgwikipedia.org Allenes have been incorporated into polymers, shape-persistent macrocycles, and dendrimers. wikipedia.org The cumulative double bonds can extend π-conjugation, a desirable property for organic electronic materials used in applications like organic light-emitting diodes (OLEDs).

When allenes are synthesized in an enantiopure, axially chiral form, they become powerful building blocks for chiroptical materials. wikipedia.org These materials exhibit differential interaction with left- and right-circularly polarized light, a property measured by circular dichroism (CD). Axially chiral allenes can induce strong CD signals, and their incorporation into conjugated polymers or small molecules can lead to materials with high dissymmetry factors (g_abs). acs.org Such materials are of great interest for applications in chiral sensing, asymmetric catalysis, and information technology. The twisting of conjugated systems, inherent in chiral allenes, is a known strategy to enhance chiroptical properties. nih.govacs.org

Development of Novel Synthetic Methodologies

The quest for new chemical reactions that are more efficient, selective, and sustainable is a constant driver in organic chemistry. Arylallenes like this compound are frequently used as benchmark substrates in the development of such novel synthetic methodologies. nih.govorganic-chemistry.org

Recent advancements include the development of Heck-type reactions that proceed under milder conditions, for example, using visible light to promote the catalytic cycle at room temperature. rsc.org This not only improves the energy efficiency of the reaction but can also enhance its scope and functional group tolerance. Gold- and platinum-catalyzed reactions of allenes are another fertile ground for methods development, leading to new ways to construct C-C and C-heteroatom bonds with high selectivity. acs.orgacs.org Furthermore, radical additions to allenes are being explored to control chemo-, regio-, and stereoselectivity, opening up new pathways to complex molecular scaffolds. acs.org The unique reactivity of the allene in this compound ensures its continued role as a platform for discovering and refining the next generation of synthetic tools.

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing allenyl esters like Ethyl 3-(propa-1,2-dien-1-yl)benzoate is intrinsically linked to the principles of efficiency and sustainability.

The development of synthetic routes in line with green chemistry principles is a key area of future research. um-palembang.ac.id This involves maximizing atom economy , where most atoms from the reactants are incorporated into the final product. um-palembang.ac.idrsc.org For instance, hydroamination reactions represent a 100% atom-economical method for preparing certain amine derivatives. rsc.org Future work on this compound will likely focus on catalytic reactions that minimize waste, such as direct C-H functionalization or addition reactions. nih.gov

Another green approach is the use of more sustainable reaction conditions. This includes solventless reactions or the use of environmentally benign solvents. rsc.org Research into the dehydration of alcohols as a route to alkenes, and by extension allenes, points towards more sustainable feedstock utilization. rsc.org The development of catalytic systems that operate under milder conditions, such as lower temperatures and pressures, will also be a priority. For example, visible-light-driven reactions, which often proceed at ambient temperature, are becoming increasingly prevalent in allene (B1206475) synthesis. nih.gov

Table 1: Green Chemistry Principles and Their Application to Allenyl Ester Synthesis

Green Chemistry PrincipleApplication in Allenyl Ester Synthesis
Atom Economy Designing reactions where the maximum number of atoms from the starting materials are incorporated into the product, such as addition reactions. um-palembang.ac.idrsc.org
Use of Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. um-palembang.ac.iddiva-portal.org
Benign Solvents/Conditions Utilizing solventless conditions, water, or other environmentally friendly solvents; employing energy-efficient methods like photochemistry. rsc.orgacs.org
Renewable Feedstocks Developing synthetic pathways from renewable sources, such as biomass-derived alcohols. rsc.org

Palladium and copper complexes are central to many current allene syntheses. acs.org Future research will aim to expand the range of accessible catalysts, including those based on more abundant and less toxic first-row transition metals like nickel and iron. nih.govnih.gov For instance, nickel-catalyzed cross-coupling of propargyl halides has emerged as a method for allene synthesis. nih.gov

Improving catalyst efficiency is also a critical goal. This involves increasing the turnover number (TON) and turnover frequency (TOF) , which measure the total number of substrate molecules a catalyst can convert and the rate of conversion, respectively. Research into more robust catalyst systems that are resistant to deactivation will be key. This can be achieved through ligand design, which modulates the electronic and steric properties of the metal center to enhance catalytic activity and stability. acs.org For example, palladium-catalyzed hydroamination reactions have shown high conversions at ambient temperatures with specific ligand systems. rsc.org

Exploration of Novel Reactivity Patterns and Cascade Reactions

The allenyl group in this compound is a hub of reactivity, and exploring its full potential is a major avenue for future research. acs.org Allenes can participate in a wide array of transformations, including cycloadditions, nucleophilic and electrophilic additions, and radical reactions. acs.orgorganic-chemistry.orgrsc.org

Future work will likely focus on uncovering new reactivity patterns, particularly in the context of cascade reactions . These reactions, where multiple bonds are formed in a single operation, offer a powerful strategy for rapidly building molecular complexity from simple allene precursors. nih.gov For example, a cascade reaction involving an allenylic electrophile and indigo (B80030) has been shown to produce complex heterocyclic scaffolds. nih.gov Research into domino processes, such as the reaction of allenyl esters with sodium azide (B81097) to form polysubstituted pyrroles, highlights the potential for developing highly efficient synthetic sequences. organic-chemistry.org

Cycloaddition reactions are another fertile ground for exploration. Allenes can participate in [4+2], [4+3], [3+2], and [2+2] cycloadditions, providing access to a diverse range of cyclic and heterocyclic structures. nih.govacs.orgmdpi.comnih.gov The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of catalyst and ligands, offering a versatile toolkit for synthetic chemists. nih.gov

Advanced Mechanistic Investigations (e.g., in situ Spectroscopy)

A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. Future research will employ advanced techniques to probe the intricate details of reactions involving allenyl esters. While direct studies on this compound are specific, insights will be drawn from broader studies on allene chemistry.

In situ spectroscopy , using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, allows for the real-time monitoring of reactions. This can help identify transient intermediates and transition states, providing a more complete picture of the reaction pathway. acs.org Computational methods, particularly Density Functional Theory (DFT) calculations , have become indispensable for elucidating reaction mechanisms, rationalizing observed selectivities, and predicting the outcomes of new reactions. nih.govresearchgate.net For example, DFT studies have been used to understand the rate-determining steps and the role of the base in palladium-catalyzed allene synthesis. nih.gov

Further Understanding and Control of Stereoselectivity

The synthesis of allenes with controlled stereochemistry, particularly axially chiral allenes, is a significant and ongoing challenge. rsc.org A 1,3-disubstituted allene, if appropriately substituted, can be chiral, and developing methods for the enantioselective synthesis of such compounds is a major focus of research. nih.govacs.org

Future efforts will concentrate on the development of new chiral catalysts and organocatalytic systems that can induce high levels of enantioselectivity in allene-forming reactions. nih.govrsc.org Chiral phosphoric acids, for example, have been successfully used to catalyze the asymmetric synthesis of tetrasubstituted allenes. nih.gov Another promising strategy is the transfer of chirality, where a stereocenter in the starting material is converted into an axially chiral allene with high stereospecificity. nih.gov The deracemization of a racemic mixture of allenes using photoexcited palladium catalysis is an emerging and atom-economical approach to obtaining enantiopure compounds. nih.gov

Table 2: Strategies for Stereoselective Allene Synthesis

StrategyDescriptionExample Catalyst/Reagent
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer over the other. nih.govrsc.orgChiral Phosphoric Acids, Chiral Metal Complexes nih.govnih.gov
Chirality Transfer Conversion of a pre-existing stereocenter into an axially chiral allene. nih.govTraceless Petasis reactions nih.gov
Deracemization Conversion of a racemic mixture into a single enantiomer. nih.govPhotoexcited Chiral Palladium Complexes nih.gov

Design of New Allene-Containing Architectures with Tailored Reactivity

Beyond their use as synthetic intermediates, allenes are being incorporated into more complex molecular architectures to create materials with novel properties. nih.gov The unique geometry and reactivity of the allene moiety can be harnessed to design molecules with specific functions.

Future research will focus on the synthesis of allene-containing polymers, macrocycles, and dendrimers. nih.gov The rigidity and chirality of the allene unit can be used to control the three-dimensional structure of these materials. Strained cyclic allenes are valuable for constructing complex molecules, including those with stereodefined quaternary centers. escholarship.org For instance, allenes have been used as building blocks for shape-persistent macrocycles and redox-switchable chiral chromophores. nih.gov By strategically placing functional groups on the allene or the aromatic ring of this compound, it may be possible to create new ligands for catalysis or new materials with interesting photophysical properties. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis

The progression of chemical synthesis towards more efficient, safer, and scalable methodologies has led to the increasing adoption of flow chemistry and automated synthesis platforms. For a molecule such as this compound, which combines the functionalities of an ester and a reactive allene, these technologies offer significant advantages over traditional batch processing. The integration of continuous-flow reactors and automated systems can streamline the synthesis, enhance reaction control, and facilitate rapid optimization and production.

Flow chemistry, or continuous-flow chemistry, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. chemrxiv.org This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. acs.orgrsc.org Automated synthesis systems, often coupled with flow reactors, utilize robotics and computer control to perform multi-step syntheses and reaction optimizations with minimal human intervention, thereby accelerating research and development. organic-chemistry.orgwikipedia.org

A hypothetical multi-step flow synthesis of this compound can be envisioned by combining established synthetic routes for allenes and esters within a continuous, integrated system. A plausible route could involve the formation of the allene moiety followed by the esterification of a benzoic acid precursor.

For instance, a Crabbé reaction, which converts a terminal alkyne and an aldehyde into an allene, could be adapted for a flow process. wikipedia.org In this scenario, a solution of a suitable terminal alkyne and an aldehyde would be continuously pumped and mixed with a stream containing a catalyst and a base before entering a heated reactor coil to facilitate the reaction. The resulting allene-containing intermediate could then be passed through an in-line purification module before proceeding to the next step.

Recent advancements have demonstrated the successful synthesis of allenes in continuous flow using electrochemical and photochemical methods. acs.orgacs.org An electrochemical approach, for example, could involve the radical fluorosulfonylation of allenols in a continuous-flow electrolytic cell, highlighting the potential for highly controlled and selective allene functionalization. acs.org Similarly, photochemical [2+2] cycloadditions involving allenes have been successfully performed in flow reactors, offering another avenue for their synthesis and derivatization under continuous processing. acs.org

Following the formation of the allene-functionalized benzoic acid precursor, the esterification step to yield this compound can also be seamlessly integrated into the flow system. Continuous-flow protocols for the α-alkylation and functionalization of esters are well-documented. nih.govresearchgate.net A stream of the carboxylic acid intermediate could be mixed with ethanol (B145695) in the presence of an acid catalyst within a heated reactor coil to promote esterification. The final product could then be purified using in-line separation techniques, such as liquid-liquid extraction or chromatography.

The entire multi-step synthesis can be managed by an automated platform. These systems can control pump flow rates, reactor temperatures, and valve switching to direct the reaction streams through the various synthesis and purification modules. rsc.org Furthermore, automated platforms can be equipped with real-time analytical tools, such as HPLC or NMR, to monitor reaction progress and product purity. youtube.com This data can be fed into optimization algorithms that automatically adjust reaction conditions to maximize yield and minimize impurities, significantly accelerating process development. wikipedia.orgrsc.org

The table below outlines the key parameters that would be controlled in an automated flow synthesis of this compound.

ParameterAllene Formation (e.g., Crabbé Reaction)Esterification
Reactants Terminal Alkyne, AldehydeAllene-functionalized Benzoic Acid, Ethanol
Catalyst/Reagent Copper(I) Bromide, DiisopropylamineSulfuric Acid
Solvent Tetrahydrofuran (THF)Ethanol (as reactant and solvent)
Temperature 50-100 °C60-80 °C
Residence Time 5-20 minutes10-30 minutes
Flow Rate 0.1-1.0 mL/min0.1-1.0 mL/min
Pressure 1-5 bar1-5 bar

The integration of flow chemistry and automated synthesis provides a powerful toolkit for the efficient, safe, and scalable production of complex molecules like this compound. This approach not only enhances control over the chemical transformations but also accelerates the discovery and optimization of novel synthetic routes.

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